molecular formula C14H25N B13391124 2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine

2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine

Cat. No.: B13391124
M. Wt: 207.35 g/mol
InChI Key: LPQSWFPLDCZNCO-UHFFFAOYSA-N
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Description

2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine typically involves multiple steps, starting with the preparation of the cyclohexene ring followed by the introduction of the methyl groups and the amine functionality. Common synthetic routes may include:

    Cyclohexene Formation: This can be achieved through the hydrogenation of benzene or other aromatic compounds.

    Methylation: Introduction of methyl groups can be done using reagents like methyl iodide in the presence of a strong base.

    Amine Introduction: The amine group can be introduced through reductive amination or other amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Research into its potential as a therapeutic agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,5,5-Pentamethyl-3-imidazoline: Shares a similar structure but with an imidazoline ring.

    1,2,3,4,5-Pentamethylcyclopentadiene: Another compound with multiple methyl groups and a cyclopentadiene ring.

Uniqueness

2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine is unique due to its specific arrangement of methyl groups and the presence of both a cyclohexene ring and an amine group. This combination of features makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

2,2,4,5,5-pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine

InChI

InChI=1S/C14H25N/c1-7-8-11-10(2)13(3,4)9-12(15)14(11,5)6/h7-8,12H,9,15H2,1-6H3

InChI Key

LPQSWFPLDCZNCO-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(CC(C1(C)C)N)(C)C)C

Origin of Product

United States

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